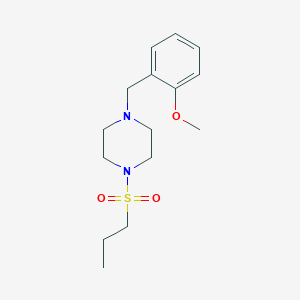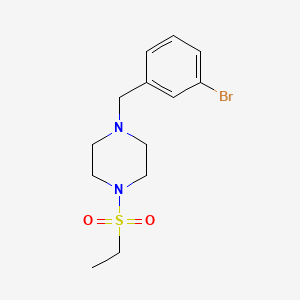![molecular formula C25H28N2O2 B14920507 2-(Naphthalen-2-yloxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B14920507.png)
2-(Naphthalen-2-yloxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-NAPHTHYLOXY)-1-[4-(3-PHENYLPROPYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a naphthyloxy group and a phenylpropyl-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NAPHTHYLOXY)-1-[4-(3-PHENYLPROPYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-naphthol with an appropriate alkylating agent to form the naphthyloxy intermediate. This intermediate is then reacted with a piperazine derivative that has been substituted with a phenylpropyl group. The final step involves the formation of the ethanone linkage under controlled conditions, such as using a base catalyst and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-NAPHTHYLOXY)-1-[4-(3-PHENYLPROPYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The naphthyloxy group can be oxidized to form quinone derivatives.
Reduction: The ethanone linkage can be reduced to an alcohol.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenylpropyl derivatives.
Scientific Research Applications
2-(2-NAPHTHYLOXY)-1-[4-(3-PHENYLPROPYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiamnesic activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-NAPHTHYLOXY)-1-[4-(3-PHENYLPROPYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand that binds to receptors, modulating their activity. The pathways involved can include inhibition of enzymes or interaction with neurotransmitter receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naproanilide: Another compound with a naphthyloxy group, used as a herbicide.
Phenyl isocyanate: A simpler compound with a phenyl group, used in organic synthesis.
Uniqueness
2-(2-NAPHTHYLOXY)-1-[4-(3-PHENYLPROPYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of a naphthyloxy group and a phenylpropyl-substituted piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H28N2O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H28N2O2/c28-25(20-29-24-13-12-22-10-4-5-11-23(22)19-24)27-17-15-26(16-18-27)14-6-9-21-7-2-1-3-8-21/h1-5,7-8,10-13,19H,6,9,14-18,20H2 |
InChI Key |
JDTSOPFXSVPJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14920444.png)

![1-(Naphthalen-1-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B14920456.png)
![S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] ethanethioate](/img/structure/B14920464.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(phenylcarbonyl)benzoate](/img/structure/B14920480.png)
![2-{4-[(1-Ethoxy-1-oxo-3-phenylpropan-2-yl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14920497.png)
![4-[2-(Trifluoromethyl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B14920503.png)
![1-(2-Methoxyphenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B14920515.png)
![(2-Nitrophenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14920516.png)

![1-(Biphenyl-4-YL)-2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-YL]ethanone](/img/structure/B14920518.png)

